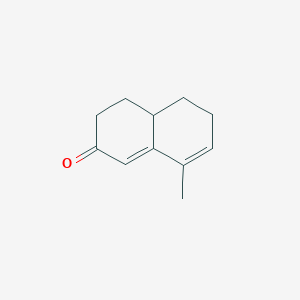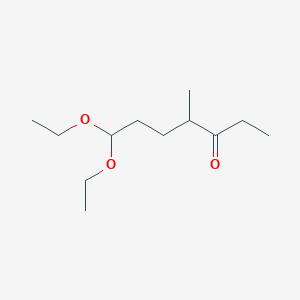![molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9](/img/structure/B15162479.png)
1,3-Bis[4-(diphenylamino)phenyl]azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(diphenylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It belongs to the class of azulene derivatives, which are characterized by their non-benzenoid aromatic structure. The compound features two diphenylamino groups attached to the azulene core, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(diphenylamino)phenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1,3-Bis[4-(diphenylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while substitution reactions can produce various functionalized derivatives.
科学研究应用
1,3-Bis[4-(diphenylamino)phenyl]azulene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,3-Bis[4-(diphenylamino)phenyl]azulene involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical processes, including:
Electron Transfer: The compound can act as an electron donor or acceptor, facilitating redox reactions.
Binding to Biomolecules: It can bind to proteins and nucleic acids, influencing their function and activity.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
相似化合物的比较
1,3-Bis[4-(diphenylamino)phenyl]azulene can be compared with other similar compounds, such as:
1,3-Bis[4-(dimethylamino)phenyl]azulene: This compound features dimethylamino groups instead of diphenylamino groups, resulting in different electronic properties.
1,3-Bis[4-(methoxy)phenyl]azulene: The presence of methoxy groups alters the compound’s reactivity and applications.
1,3-Bis[4-(bromophenyl)azulene: Bromine substitution introduces halogen bonding interactions, affecting the compound’s behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable material for developing advanced technologies and exploring new scientific frontiers.
属性
CAS 编号 |
862421-92-9 |
|---|---|
分子式 |
C46H34N2 |
分子量 |
614.8 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline |
InChI |
InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H |
InChI 键 |
PCCWDLZHQSIFFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
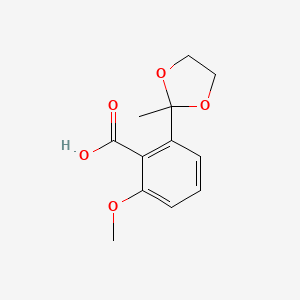
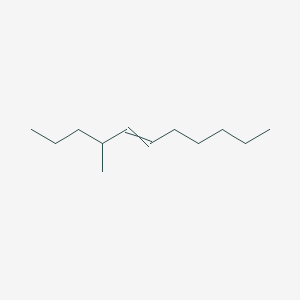
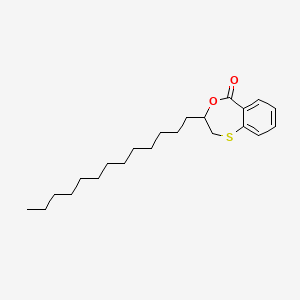
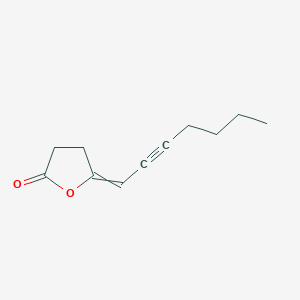
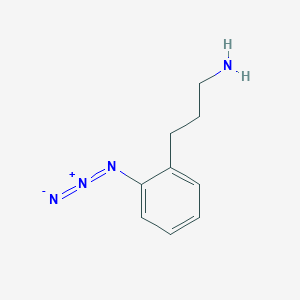
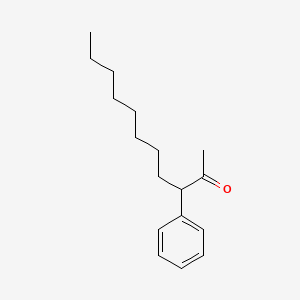
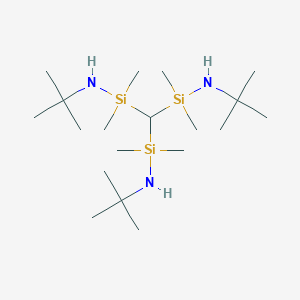
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

